Olprinone hydrochloride
Overview
Description
Olprinone hydrochloride, also known as Loprinone hydrochloride, is a cardiotonic agent . It has been marketed in Japan since 1996 . The compound selectively inhibits PDE type III .
Molecular Structure Analysis
The empirical formula of Olprinone hydrochloride is C14H10N4O · HCl . Its molecular weight is 286.72 g/mol . The SMILES string representation of its structure is Cl [H].CC1=C (C=C (C#N)C (=O)N1)c2ccc3nccn3c2
.
Scientific Research Applications
1. Neuroprotection in Spinal Cord Injury
Olprinone hydrochloride, a PDE type III inhibitor, has shown promising results in reducing inflammation and tissue injury associated with spinal cord trauma in mice. Its administration post-injury significantly lessened spinal cord inflammation, neutrophil infiltration, and apoptosis, leading to improved recovery of hind-limb function (Esposito et al., 2010).
2. Mitigating Myocardial Ischemia-Reperfusion Injury
In studies involving rats, Olprinone demonstrated efficacy in reducing myocardial injury caused by ischemia-reperfusion. It notably decreased pro-inflammatory cytokines, adhesion molecules, and apoptosis markers, suggesting potential therapeutic applications in ischemia and reperfusion diseases (Di Paola et al., 2011).
3. Benefits in Cerebral Ischemia-Reperfusion Injury
Research indicates that Olprinone can be beneficial in cerebral ischemia-reperfusion injury by reducing infarct size, inhibiting inflammatory and apoptotic responses, and potentially lowering the risk of damage in ischemia-reperfusion brain injury-related disorders (Genovese et al., 2011).
4. Improving Cerebral Blood Flow Post-Cardiac Surgery
Olprinone hydrochloride has been found to increase cerebral blood flow in patients following cardiac surgery. This effect was observed through transcranial Doppler sonography, indicating a potential role in managing cerebral perfusion post-surgery (Goto et al., 2000).
5. Efficacy in Experimental Pulmonary Hypertension
In a study on Beagle dogs, intravenous injections of Olprinone in a hypoxic pulmonary hypertension model demonstrated vasodilating effects on peripheral and pulmonary vessels, suggesting its utility in conditions like right heart failure accompanied by pulmonary hypertension (Kakura et al., 2000).
6. Anesthetic Management in Cardiac Dysfunction
Olprprinone hydrochloride has been used successfully in the anesthetic management of patients with cardiac dysfunction undergoing non-cardiac surgery. Its perioperative use was associated with uneventful induction, intraoperative course, and postoperative period, highlighting its suitability for such patients (Arai et al., 2005).
7. Olprinone and Ocular Blood Flow
Studies have demonstrated that Olprinone hydrochloride can decrease intraocular pressure and increase ocular blood flow in patients post-cardiac surgery. This indicates its potential utility in managing ocular conditions related to blood flow and pressure postoperatively (Goto et al., 2002).
8. Protection Against Cold Ischemia-Reperfusion Injury
Olprinone hydrochloride has shown protective effects against cold ischemia and reperfusion injury in rat orthotopic kidney transplantation. By enhancing intracellular cAMP levels, it significantly reduced renal dysfunction and injury indicators (Zhang & Ma, 2006).
9. Effects on Systemic and Cerebral Circulation
Olprinone has been observed to positively affect systemic and cerebral circulation, offering potential benefits in managing cerebral vasospasm and other conditions related to cerebral and systemic blood flow (Ueda & Mizushige, 2006).
10. Application in Subarachnoid Hemorrhage
In patients with subarachnoid hemorrhage, Olprinone has demonstrated an ability to increase cardiac output and cortical blood flow without altering the balance between oxygen supply and consumption, suggesting its potential in treating cerebral metabolism issues (Sato & Yoshimoto, 2000).
Safety And Hazards
Olprinone hydrochloride can cause skin irritation and serious eye irritation. It may also cause respiratory irritation . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes. Use of personal protective equipment, chemical impermeable gloves, and ensuring adequate ventilation are advised .
Future Directions
A study indicates that treatment with Olprinone reduced the release of inflammatory mediators and markers of oxidative damage, decreased apoptosis of epithelial cells, and improved respiratory parameters . These results suggest a future potential of PDE3 inhibitors, including Olprinone, in the therapy of acute respiratory distress syndrome (ARDS) .
properties
IUPAC Name |
5-imidazo[1,2-a]pyridin-6-yl-6-methyl-2-oxo-1H-pyridine-3-carbonitrile;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N4O.ClH/c1-9-12(6-11(7-15)14(19)17-9)10-2-3-13-16-4-5-18(13)8-10;/h2-6,8H,1H3,(H,17,19);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PWTBMBAQRAOAFF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C(=O)N1)C#N)C2=CN3C=CN=C3C=C2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClN4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7045813 | |
Record name | Olprinone hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7045813 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.71 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Olprinone hydrochloride | |
CAS RN |
119615-63-3 | |
Record name | Olprinone hydrochloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=119615-63-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Olprinone hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0119615633 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Olprinone hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7045813 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Olprinone hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | OLPRINONE HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F18B658J56 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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